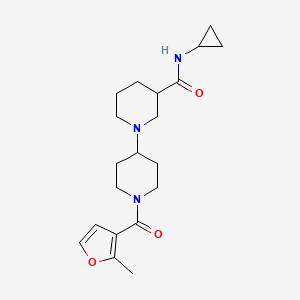![molecular formula C12H13N3O2S B6078434 5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, commonly known as TPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TPOP belongs to the class of oxadiazole derivatives and has a piperidinone ring in its structure. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of TPOP is not fully understood. However, it is believed that TPOP exerts its biological activity through the inhibition of certain enzymes and proteins. For example, TPOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
TPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TPOP inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. TPOP has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, TPOP has been shown to act as a catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TPOP in laboratory experiments is its high reactivity and selectivity. TPOP has been found to be an effective catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols. However, one of the limitations of using TPOP is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of TPOP. One area of research is the development of TPOP-based catalysts for various reactions. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of TPOP in vivo. In addition, the synthesis of TPOP derivatives with improved solubility and biological activity is an area of ongoing research.
Méthodes De Synthèse
The synthesis of TPOP can be achieved through a multi-step process involving the reaction of 3-(3-thienylmethyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Applications De Recherche Scientifique
TPOP has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, TPOP has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In biochemistry, TPOP has been used as a catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols. In material science, TPOP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
5-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11-2-1-9(6-13-11)12-14-10(15-17-12)5-8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOLDUCASQOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=NC(=NO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6078356.png)
![3,5-dihydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6078371.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6078413.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)